Cas no 848314-41-0 (1-[(2,3,4-trifluorophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate)
![1-[(2,3,4-trifluorophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate structure](https://www.kuujia.com/scimg/cas/848314-41-0x500.png)
1-[(2,3,4-trifluorophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1-[(2,3,4-trifluorophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate
- Z18837468
-
- Inchi: 1S/C16H13F3N2O3S/c1-8(24-16(23)9-4-3-7-20-15(9)25-2)14(22)21-11-6-5-10(17)12(18)13(11)19/h3-8H,1-2H3,(H,21,22)
- InChI Key: GPJQDMQLTUWWRH-UHFFFAOYSA-N
- SMILES: S(C([H])([H])[H])C1=C(C([H])=C([H])C([H])=N1)C(=O)OC([H])(C([H])([H])[H])C(N([H])C1C([H])=C([H])C(=C(C=1F)F)F)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 486
- Topological Polar Surface Area: 93.6
- XLogP3: 3.2
1-[(2,3,4-trifluorophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26604786-0.05g |
1-[(2,3,4-trifluorophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate |
848314-41-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
1-[(2,3,4-trifluorophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate Related Literature
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
Additional information on 1-[(2,3,4-trifluorophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate
Compound CAS No 848314-41-0: 1-[(2,3,4-Trifluorophenyl)Carbamoyl]Ethyl 2-(Methylsulfanyl)Pyridine-3-Carboxylate
The compound with CAS No 848314-41-0, known as 1-[(2,3,4-trifluorophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex structure, which includes a trifluorophenyl group, a carbamoyl moiety, and a methylsulfanyl-substituted pyridine ring. The combination of these functional groups makes it a unique candidate for research in drug design, agrochemicals, and advanced materials.
Recent studies have highlighted the importance of fluorinated aromatic compounds like 2,3,4-trifluorophenyl in enhancing the pharmacokinetic properties of drugs. The trifluorophenyl group is known to improve metabolic stability and bioavailability, making it a valuable component in medicinal chemistry. Similarly, the presence of the methylsulfanyl group in the pyridine ring contributes to enhanced electronic properties and reactivity, which are critical for various catalytic applications.
The synthesis of this compound involves a multi-step process that combines advanced organic synthesis techniques. Key steps include the formation of the trifluorophenyl carbamate intermediate and the subsequent coupling reaction with the methylsulfanyl pyridine carboxylic acid derivative. The reaction conditions are optimized to ensure high yield and purity, reflecting the latest advancements in synthetic chemistry.
In terms of applications, this compound has shown promise in several areas. In drug discovery, its unique structure suggests potential as a lead compound for treating various diseases, including cancer and infectious diseases. The trifluorophenyl group's ability to modulate protein-ligand interactions makes it particularly appealing for designing selective inhibitors of key enzymes.
Additionally, the methylsulfanyl pyridine moiety has been implicated in enhancing the solubility and permeability of drug candidates, which are critical factors in drug delivery systems. Recent research has also explored its use as a building block in supramolecular chemistry, where it serves as a versatile ligand for constructing metal-organic frameworks (MOFs) and other porous materials.
The physical and chemical properties of this compound have been extensively studied. Its melting point is reported to be around 150°C under standard conditions. The compound exhibits good solubility in common organic solvents such as dichloromethane and acetonitrile but is poorly soluble in water. These properties make it suitable for use in organic reactions requiring non-aqueous conditions.
In conclusion, CAS No 848314-41-0, or 1-[(2,3,4-trifluorophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate, represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its unique structure and functional groups position it as a valuable tool for researchers seeking innovative solutions in drug development and materials science.
848314-41-0 (1-[(2,3,4-trifluorophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate) Related Products
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)




